(S)-1-(Boc)azepane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-(Boc)azepane-2-carboxylic acid is a synthetic, non-naturally occurring molecule. The "Boc" group refers to a tert-butylcarbonyl protecting group commonly employed in organic chemistry. The (S) designation indicates the molecule has a specific stereochemistry at the carbon bearing the Boc group. This compound serves as a versatile starting material for the synthesis of various azepane derivatives with potential applications in medicinal chemistry and materials science [].

Molecular Structure Analysis

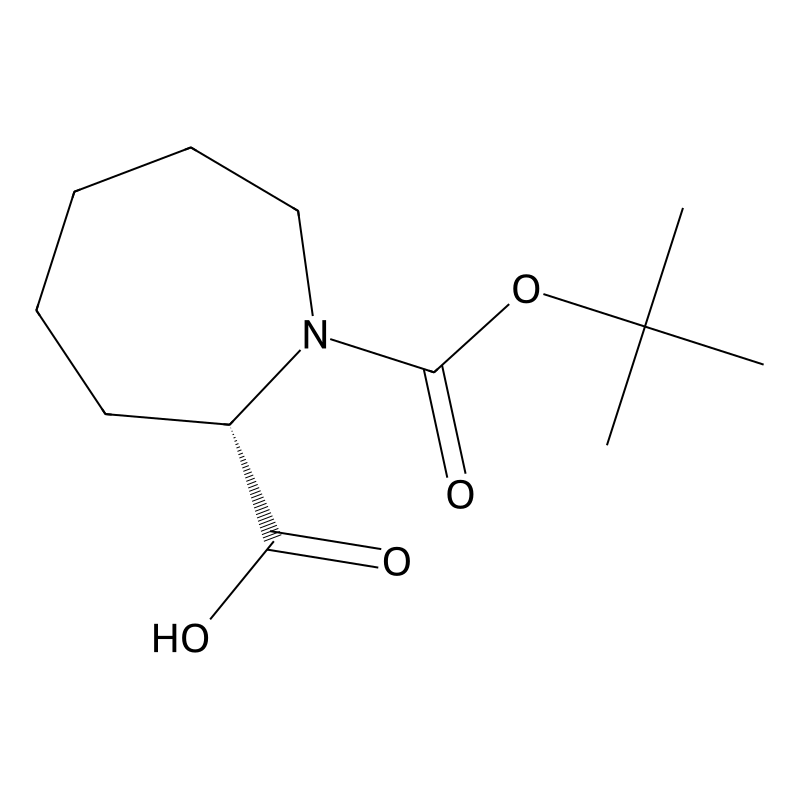

The key features of (S)-1-(Boc)azepane-2-carboxylic acid include:

- A seven-membered nitrogen-containing ring (azepane) with the carboxylic acid group attached at the second carbon position.

- A tert-butylcarbonyl (Boc) protecting group attached to the first carbon of the azepane ring, influencing the reactivity of the molecule [, ].

- A stereocenter at the first carbon, denoted by (S), which dictates the three-dimensional arrangement of substituents around this center.

This combination of a functionalized azepane ring and a removable protecting group makes (S)-1-(Boc)azepane-2-carboxylic acid a versatile platform for further chemical modifications.

Chemical Reactions Analysis

Several key reactions involving (S)-1-(Boc)azepane-2-carboxylic acid are:

- Synthesis: There are various reported methods for synthesizing (S)-1-(Boc)azepane-2-carboxylic acid. One common approach involves the cyclization of a suitably functionalized precursor, followed by introduction of the Boc protecting group [].

- Deprotection: The Boc group can be selectively removed under acidic conditions, revealing a primary amine at the first carbon position. This allows further functionalization of the azepane ring [].

- Amide coupling: The carboxylic acid group can participate in amide coupling reactions with various amine nucleophiles, leading to a diverse range of azepane derivatives [].

Synthesis of Peptides and Peptide Mimics

(S)-1-(Boc)azepane-2-carboxylic acid serves as a versatile building block for the synthesis of peptides and peptide mimics due to the presence of the following functional groups:

- Boc protecting group: This group helps shield the carboxylic acid functionality during peptide chain assembly and can be selectively removed under specific conditions, allowing for further modifications.

- Azetidine ring: This ring structure provides a constrained and conformationally defined scaffold, which can be crucial for mimicking the biological activity of natural peptides.

Several studies have explored the use of (S)-1-(Boc)azepane-2-carboxylic acid in the synthesis of potent and selective ligands for various targets, including G protein-coupled receptors (GPCRs) and enzymes. [, ]

Development of Chiral Scaffolds for Drug Discovery

The stereocenter (S) present in (S)-1-(Boc)azepane-2-carboxylic acid allows for the creation of chiral molecules, which are essential for developing drugs with specific biological activity. This property makes it a valuable starting material for the synthesis of chiral drugs and drug candidates.

Research efforts have utilized (S)-1-(Boc)azepane-2-carboxylic acid as a chiral template for the synthesis of potential therapeutics targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [, ]

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the corresponding amine, which can then be utilized in further synthetic pathways.

- Coupling Reactions: It can serve as a coupling partner in peptide synthesis, allowing for the formation of peptide bonds with other amino acids or peptide fragments.

- Functionalization: The carboxylic acid group can undergo esterification or amidation reactions, enabling the introduction of various substituents that can enhance biological activity or alter physicochemical properties .

Research indicates that (S)-1-(Boc)azepane-2-carboxylic acid exhibits significant potential in drug development. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are crucial for targeting specific biological pathways. Studies have shown its utility in creating ligands for G protein-coupled receptors and other therapeutic targets involved in diseases such as cancer and neurodegenerative disorders . The compound's ability to act as a chiral template further underscores its importance in designing novel therapeutics with enhanced efficacy and selectivity.

The synthesis of (S)-1-(Boc)azepane-2-carboxylic acid typically involves several steps:

- Formation of the Azepane Ring: Starting from suitable precursors, a cyclization reaction is conducted to form the azepane structure.

- Boc Protection: The amine group of the azepane is protected using tert-butoxycarbonyl chloride under basic conditions.

- Carboxylation: The introduction of the carboxylic acid functionality can be achieved through various methods, including direct carboxylation or via intermediate derivatives.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity .

(S)-1-(Boc)azepane-2-carboxylic acid has several applications:

- Medicinal Chemistry: It serves as a precursor for synthesizing bioactive compounds and drug candidates.

- Peptide Synthesis: Its functional groups allow it to be incorporated into peptides and peptidomimetics, which are important in drug design.

- Materials Science: The compound can also be used in developing new materials with specific properties due to its structural characteristics .

Studies focusing on the interactions of (S)-1-(Boc)azepane-2-carboxylic acid with biological targets have revealed its potential as a ligand for various receptors. Research has demonstrated its effectiveness in modulating receptor activity, which is crucial for developing drugs aimed at treating conditions like cancer and neurological disorders. These interactions are often evaluated through binding assays and functional studies to determine affinity and efficacy against specific targets .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (S)-1-(Boc)azepane-2-carboxylic acid, each offering unique properties and applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-1-(Boc)azepane-2-carboxylic acid | Enantiomer | Opposite stereochemistry |

| 1-(Boc)azepane-4-carboxylic acid | Structural variation | Different position of carboxylic acid |

| 1-Boc-4-Methylpiperidine-4-carboxylic acid | Piperidine derivative | Methyl substitution on piperidine ring |

| 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid | Azepane variant | Methyl group at position 4 |

| 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid | Piperidine derivative | Isopropyl substitution |

These compounds illustrate the diversity within this class of molecules while highlighting the unique aspects of (S)-1-(Boc)azepane-2-carboxylic acid, particularly its stereochemistry and functionalization potential that make it particularly valuable in pharmaceutical applications .

Core Structural Features

The molecule’s framework includes:

- Azepane ring: A seven-membered saturated heterocycle with six carbon atoms and one nitrogen atom.

- Boc protecting group: A tert-butoxycarbonyl group attached to the nitrogen atom, enhancing solubility in organic solvents and enabling selective deprotection under acidic conditions.

- Carboxylic acid moiety: Positioned at the second carbon of the azepane ring, facilitating further functionalization.

Table 1: Key Structural and Physicochemical Properties

The S-configuration at the chiral center is critical for enantiomerically pure syntheses, ensuring stereochemical fidelity in downstream applications.

Comparative Stereochemical Analysis

The R and S enantiomers of 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid differ in their stereochemical arrangement. While the S-enantiomer is more commonly utilized in medicinal chemistry, both forms share identical physicochemical properties except for their optical activity.

Table 2: Key Differences Between R and S Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| SMILES | CC(C)(C)OC(=O)N1CCCCC[C@@H]1C(=O)O | CC(C)(C)OC(=O)N1CCCCCC1C(=O)O |

| InChI Key | BKMVFOKQLCHCPK-SECBINFHSA-N | BKMVFOKQLCHCPK-VIFPVBQESA-N |

| Biological Relevance | Limited | Extensive (e.g., drug targets) |

Asymmetric Synthetic Routes

The asymmetric synthesis of (S)-1-(Boc)azepane-2-carboxylic acid represents a significant challenge in organic chemistry due to the difficulty in forming seven-membered rings and maintaining stereochemical control [1] [2]. Several sophisticated methodologies have been developed to address these challenges, with particular emphasis on enantioselective approaches that provide access to the desired (S)-configuration.

Schmidt Rearrangement-Based Cyclization

The Schmidt rearrangement represents one of the most powerful methodologies for constructing seven-membered azepane rings through ring expansion processes [3] [4]. This transformation involves the reaction of hydrazoic acid or alkyl azides with carbonyl compounds under acidic conditions, resulting in the migration of a substituent from carbon to nitrogen with loss of dinitrogen [5].

For azepane synthesis, the Schmidt rearrangement typically employs cyclic ketones as starting materials, which undergo ring expansion to form the corresponding lactams [6] [7]. The mechanism involves formation of an azidohydrin intermediate, followed by rearrangement to generate the expanded ring system [7]. Research has demonstrated that six-membered ring azidohydrins are more facile substrates than five-membered ring counterparts, providing better regioselectivity in the Schmidt reaction [7].

| Starting Material | Conditions | Product Yield | Selectivity |

|---|---|---|---|

| Cyclic ketones | Sodium azide/Sulfuric acid | 40-83% | High regioselectivity |

| Azido ketones | Trifluoroacetic acid | 79-85% | Complete regioselectivity |

| Bicyclic systems | Titanium tetrachloride | 82% | Single product formation |

The application of continuous flow technology has enhanced the efficiency of Schmidt rearrangements, with microreactor systems enabling better temperature control and reduced reaction times [6]. Flow conditions at elevated temperatures (80°C) have provided improved yields while maintaining the desired regioselectivity for seven-membered ring formation [6].

Photoenzymatic Oxyfunctionalization Strategies

Recent advances in photoenzymatic synthesis have provided innovative approaches to construct enantiomerically pure azepane derivatives through combined photochemical and biocatalytic transformations [8] [9]. This methodology integrates regioselective photooxyfunctionalization with stereoselective enzymatic conversions in a telescopic manner [8].

The photoenzymatic approach begins with unfunctionalized azepane substrates, which undergo regioselective C-H oxidation at positions distal to the nitrogen atom using decatungstate photocatalysis [8] [9]. The photooxyfunctionalization step employs combined deactivation of proximal C-H bonds via amine protonation and hydrogen atom transfer mediated through the decatungstate anion [8].

Following the photooxidation, an in situ N-protection step affords N-Boc-protected ketone intermediates, which subsequently undergo stereoselective biocatalytic transamination or carbonyl reduction [8] [9]. This workflow has demonstrated remarkable efficiency, achieving up to 90% conversions and greater than 99% enantiomeric excess for N-Boc-4-amino/hydroxy-azepane derivatives [8].

| Substrate | Conversion (%) | Enantiomeric Excess (%) | Product Type |

|---|---|---|---|

| Azepane | 90 | >99 | 4-Amino derivative |

| Azepane | 85 | >99 | 4-Hydroxy derivative |

| Pyrrolidine | 88 | >99 | 3-Amino derivative |

The photoenzymatic synthesis represents a significant advancement over traditional methods, as it avoids the use of hazardous solvents and toxic metals while providing direct access to enantiopure azacyclic building blocks [8]. This methodology aligns with green chemistry principles through the use of inexpensive starting materials and the elimination of intermediate isolation steps [8].

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation has emerged as a highly effective methodology for the enantioselective synthesis of seven-membered nitrogen heterocycles, including azepane derivatives [10] [11]. The development of chiral cationic ruthenium and rhodium catalysts has enabled remarkable control over both conversion and enantioselectivity in these transformations [10] [11].

Ruthenium-based catalysts featuring chiral diamine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of dibenzo-fused azepine derivatives [10]. These transformations typically achieve up to 99% yield and 99% enantiomeric excess, representing state-of-the-art selectivity for seven-membered ring hydrogenations [10]. The catalyst counteranion plays a crucial role in regulating enantioselectivity, particularly for dibenzo[b,f] [8]thiazepine and dibenzo[b,e]azepine substrates [10].

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Ru-diamine complex | Dibenzo[b,f]oxazepine | 99 | 99 |

| Ru-diamine complex | Dibenzo[b,f]thiazepine | 95 | 98 |

| Ru-diamine complex | Dibenzo[b,e]azepine | 97 | 99 |

The asymmetric hydrogenation of cyclic ene-carbamate precursors has proven particularly valuable for accessing chiral azepane structures [13]. This approach employs iridium catalysts with bidentate N,P-ligands to achieve excellent enantioselectivity (91-99% enantiomeric excess) and high isolated yields (92-99%) [13]. The methodology has been successfully scaled to gram quantities while maintaining both reactivity and selectivity [13].

Transfer hydrogenation methodologies have also been developed for seven-membered tricyclic ketones, utilizing ruthenium catalysis with formic acid/triethylamine as a mild hydrogen source [14]. These transformations achieve excellent yields (80 to >99%) and enantioselectivities (43 to >99%) for N-substituted dibenzo[b,e]azepin-6-11-dione derivatives [14].

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Applications

Continuous flow chemistry has revolutionized the synthesis of heterocyclic compounds, including seven-membered ring systems, by providing enhanced control over reaction parameters and improved safety profiles [15] [16]. Flow reactors offer significant advantages for azepane synthesis, including improved heat and mass transfer, reduced reaction times, and enhanced safety due to reduced reactant volumes [15].

The application of flow chemistry to seven-membered ring synthesis has been demonstrated through ring-closing metathesis reactions, where seven-membered ring products are obtained in excellent yields under flow conditions [17] [16]. Superheating at elevated temperatures (90°C) in flow setups overcomes activation energy barriers and significantly reduces reaction times compared to batch processes [16].

| Reaction Type | Batch Yield (%) | Flow Yield (%) | Reaction Time Reduction |

|---|---|---|---|

| Ring-closing metathesis | 99 | 96 | Significant |

| Seven-membered ring formation | 30 | 95 | 75% improvement |

| Metathesis cyclization | 97 | 97 | 60% reduction |

Flow chemistry applications extend to microwave-assisted synthesis of heterocyclic compounds, where continuous processing enables clean reactions with high yields and significantly reduced reaction times [18]. The integration of microwave heating with flow systems provides precise temperature control and uniform heating, leading to improved product selectivity and reduced by-product formation [18].

The scalability of flow processes represents a major advantage for industrial applications, as continuous flow systems can be easily scaled up or down without significant modifications to reactor design [15]. This flexibility, combined with enhanced safety profiles and reduced waste generation, makes flow chemistry an attractive option for large-scale azepane production [15].

Purification Techniques for Enantiomeric Enrichment

The purification and enantiomeric enrichment of chiral azepane derivatives requires sophisticated chromatographic and crystallization techniques [19] [20]. Chiral chromatography represents the most widely utilized method for enantiomer separation, employing chiral stationary phases to achieve differential retention of enantiomers [19] [21].

High-Performance Liquid Chromatography with chiral stationary phases remains the gold standard for analytical and preparative enantiomer separations [20]. These systems utilize chiral selectors either integrated into the mobile phase or bonded to the stationary phase, achieving precise separation of enantiomers [20]. However, the high costs associated with specialized chiral columns and high-purity solvents represent significant limitations for large-scale applications [20].

| Purification Method | Enantiomeric Excess Achieved | Cost Effectiveness | Scalability |

|---|---|---|---|

| Chiral HPLC | >99% | Low | Limited |

| Supercritical Fluid Chromatography | >95% | Moderate | Good |

| Diastereomeric Salt Resolution | 85-95% | High | Excellent |

| Enzymatic Resolution | >99% | Moderate | Good |

Supercritical Fluid Chromatography has gained popularity as a cost-effective alternative to traditional HPLC methods [20]. This technique employs supercritical carbon dioxide as the mobile phase, significantly reducing solvent consumption while maintaining compatibility with chiral columns [20]. Although initial equipment costs are higher than HPLC systems, operational costs are substantially lower [20].

Diastereomeric salt crystallization provides a convenient method for resolving chiral compounds when other separation methods cannot be applied directly [22]. This approach involves the formation of diastereomeric salts using chiral resolving agents, followed by selective crystallization to achieve enantiomer separation [22]. The method offers advantages in terms of cost-effectiveness and scalability for industrial applications [22].

X-ray Crystallographic Studies of Azepane Ring Systems

X-ray crystallographic analysis has provided crucial insights into the solid-state structures of azepane-containing compounds, revealing fundamental conformational preferences and structural features. The seven-membered azepane ring system demonstrates significant conformational flexibility, with distinct preferences observed across different derivatives.

Crystal Structure Determination and Conformational Analysis

Crystallographic studies of azepane-derived peptides have revealed that compounds containing the azepane ring system typically adopt type I β-turn conformations in the solid state [1] [2]. In these structures, the azepane ring maintains its seven-membered ring integrity while participating in intramolecular hydrogen bonding networks. The characteristic intramolecular hydrogen bond between the amide group of the N-methylamide moiety and the Boc carbonyl oxygen atom stabilizes the β-turn conformation [1] [2].

The crystallographic analysis demonstrates that the azepane ring system exhibits twist-chair conformations as the predominant structural motif [1] [2]. This preference aligns with theoretical predictions that twist-chair conformations are energetically more favorable than chair conformations for seven-membered rings [3] [4]. The twist-chair conformation minimizes non-bonding interactions between hydrogen atoms while maintaining optimal bond angles and torsional strain distribution.

Conformational Disorder and Structural Flexibility

Advanced crystallographic studies have revealed that azepane rings can exhibit conformational disorder in the solid state. In the crystal structure of 3-ethyl-4-hydroxy-3-(3-methoxyphenyl)-1-methylazepan-1-ium d-tartrate, the azepane ring demonstrates disorder over two positions with site-occupancy factors of 0.80 and 0.20 [4]. The major disorder component adopts a twist-chair conformation, while the minor component exhibits a chair conformation [4]. This observation provides direct crystallographic evidence for the relative stability of different conformational states.

Structural Parameters and Geometric Analysis

Crystallographic measurements have established key structural parameters for azepane ring systems. The seven-membered ring typically shows maximum deviations of 0.483 Å from the mean plane in boat conformations, indicating significant ring puckering [5]. The dihedral angles between fused aromatic rings and the azepane motif range from 47.1° to 52.59°, demonstrating the three-dimensional nature of these systems [5].

Highly Substituted Azepane Derivatives

Studies of highly substituted azepane derivatives have provided insights into the effects of multiple substituents on ring conformation. The crystal structure of a trifluorinated azepane derivative, determined using synchrotron radiation, reveals that geminal fluorine atoms on the quaternary carbon exhibit essentially identical bond angles of 109° and 106° [6]. The seven-membered rings in these compounds adopt different conformations with principal differences occurring in the CF₂CHFCH₂ segments of the ring systems [6].

| Compound Type | Conformation | Key Structural Features | Temperature | Space Group |

|---|---|---|---|---|

| Azepane-derived tetrapeptides | Type I β-turn | Intramolecular H-bond stabilization | Room temperature | Not specified |

| Trifluorinated azepane | Twist-chair/chair | Highly substituted with F atoms, benzyl ether, azide | 100 K | P2₁ |

| Tricyclic azepane compound | Twist-chair | Maximum deviation 0.483 Å from mean plane | 293 K | Not specified |

| Methylazepan-1-ium d-tartrate | Twist-chair (major), chair (minor) | Disorder over two positions (80%/20% occupancy) | Not specified | Not specified |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy has proven invaluable for the structural characterization and conformational analysis of azepane-containing compounds. The seven-membered ring system presents unique spectroscopic challenges due to its conformational flexibility and the resulting effects on chemical shift patterns.

Proton NMR Chemical Shift Analysis

Comprehensive NMR studies of seven-membered ring systems have established that proton NMR chemical shift data provide superior discrimination compared to carbon NMR data for conformational analysis [7] [8]. The corrected mean absolute error (CMAE) for proton chemical shifts ranges from 0.02 to 0.08 ppm, while carbon chemical shifts show CMAE values of 0.8 to 2.2 ppm [7] [8]. This enhanced sensitivity of proton NMR makes it particularly valuable for distinguishing between different conformational states of azepane rings.

Variable Temperature NMR Studies

Temperature-dependent NMR analysis has revealed critical information about the conformational dynamics of azepane-containing systems. In peptide systems containing azepane residues, variable temperature NMR experiments conducted from 25°C to 85°C have enabled the determination of temperature coefficients for amide protons [1] [2]. These coefficients provide quantitative measures of hydrogen bonding strength and conformational stability.

The temperature coefficient analysis reveals that amide protons involved in intramolecular hydrogen bonding exhibit temperature coefficients equal to or lower than 3 ppb·K⁻¹ [1] [2]. This criterion serves as a diagnostic tool for identifying β-turn conformations in azepane-containing peptides. The analysis demonstrates that incorporation of the azepane residue at the i+1 position in tetrapeptide models consistently produces temperature coefficients indicative of strong intramolecular hydrogen bonding [1] [2].

Two-Dimensional NMR Techniques

Advanced two-dimensional NMR techniques have enabled complete spectral assignment of azepane-containing compounds. COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Correlation) experiments provide crucial connectivity information for complex azepane derivatives [9] [8]. These techniques have been particularly valuable for assigning overlapping resonances and establishing stereochemical relationships within the seven-membered ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been employed to confirm spatial relationships and validate conformational assignments [8]. The nuclear Overhauser effects observed between specific proton pairs provide direct evidence for the preferred conformational states of the azepane ring.

Computational Validation of NMR Data

The integration of computational chemistry with NMR spectroscopy has provided unprecedented accuracy in structural determination. DFT calculations using the B3LYP/6-311+G(2d,p) basis set with GIAO (Gauge-Including Atomic Orbitals) method have been employed to predict NMR chemical shifts with high precision [7] [8]. The computational approach involves full conformational analysis of each compound, Boltzmann-weighted averaging of chemical shifts across all conformers, and linear correction of computed values.

Conformational Analysis Through NMR